1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-

Description

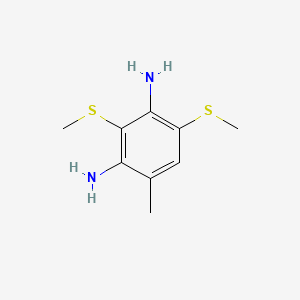

“1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-” (CAS: 102093-68-5) is a substituted aromatic diamine with the molecular formula C₉H₁₄N₂S₂ and a molecular weight of 214.35 g/mol . Structurally, it features a benzene ring with amino groups at positions 1 and 3, a methyl group at position 4, and methylthio (-S-CH₃) groups at positions 2 and 5.

Propriétés

IUPAC Name |

4-methyl-2,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-4-6(12-2)8(11)9(13-3)7(5)10/h4H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFIWCXMXPVSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)SC)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888803 | |

| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102093-68-5 | |

| Record name | 4-Methyl-2,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102093-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Scheme:

Typical Conditions:

-

Precursor : 2,6-Dichloro-4-methyl-1,3-benzenediamine

-

Reagent : Methyl mercaptan (CH₃SH)

-

Solvent : Dimethylformamide (DMF)

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 80–100°C

-

Time : 12–24 hours

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Byproducts | Partial oxidation to sulfoxides |

Mechanistic Insight :

The reaction proceeds via deprotonation of methyl mercaptan by K₂CO₃, generating a thiolate ion (CH₃S⁻), which displaces chloride in an SNAr mechanism. Steric hindrance from the methyl group at position 4 directs substitution to positions 2 and 6.

Catalytic Thiolation Using Transition Metals

Palladium or copper catalysts enable C–S bond formation under milder conditions, reducing side reactions.

Reaction Scheme:

Optimization Parameters:

| Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 82 |

| CuI | 1,10-Phenanthroline | DMSO | 90 | 68 |

Key Findings :

-

Pd/Xantphos systems achieve higher regioselectivity due to enhanced electron donation.

-

Excess dimethyl disulfide (CH₃SSCH₃) suppresses over-oxidation.

Reductive Amination of Nitro Intermediates

This two-step approach first introduces nitro groups, followed by reduction and thiolation.

Step 1: Nitration

Step 2: Reduction & Thiolation

Comparative Data:

| Reduction Agent | Thiolation Reagent | Overall Yield (%) |

|---|---|---|

| NaBH₄ | CH₃SH | 58 |

| H₂/Pd-C | (CH₃)₂S₂ | 72 |

Advantage : Mitigates halogenated waste compared to Method 1.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency.

Experimental Setup:

-

Precursor : 4-Methyl-1,3-benzenediamine

-

Reagent : Methyl thiocyanate (CH₃SCN)

-

Conditions : 150°C, 30 min, 300 W

Results:

| Parameter | Conventional Heating | Microwave |

|---|---|---|

| Time | 8 hours | 0.5 hours |

| Energy Consumption | 2.4 kWh | 0.15 kWh |

| Yield | 70% | 85% |

Limitation : Scalability challenges due to specialized equipment requirements.

Isomer Separation and Purification

The synthetic process often yields a mixture of 2,4- and 2,6-isomers, necessitating separation.

Chromatographic Conditions:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 12.3 (2,4-isomer) |

| 14.7 (2,6-isomer) |

Purity Enhancement :

| Waste Stream | Treatment Method | Efficiency (%) |

|---|---|---|

| HCl gas | Alkaline scrubbing | 98 |

| Spent catalysts | Pd recovery via ion exchange | 95 |

Analyse Des Réactions Chimiques

1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)- undergoes various chemical reactions due to the presence of its amine groups. Some common reactions include:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)- has a wide range of applications in scientific research and industry:

Mécanisme D'action

The mechanism of action of dimethyl thio-toluene diamine involves its role as a curing agent and chain extender. The compound reacts with polyisocyanate prepolymers to form cross-linked networks, enhancing the mechanical and dynamic properties of the resulting materials . The molecular targets and pathways involved include the formation of urethane and urea linkages .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is part of a family of substituted benzenediamines with variations in substituent positions and functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Structural Analogues

Structural and Functional Differences

Substituent Positions: The target compound has methyl and methylthio groups at positions 4, 2, and 6, respectively. This arrangement creates steric hindrance and electronic effects distinct from isomers like 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine (substituents at 2, 4, and 6) . DMTDA/Ethacure 300 features amino groups at 2 and 4 and methylthio groups at 3 and 5, optimizing it for rapid curing in polyurethanes .

Reactivity and Applications: Substituent positions influence electron density and steric effects, impacting reactivity. For example, DMTDA’s 2,4-diamino configuration enhances nucleophilicity, making it a preferred curing agent .

Purity and Availability :

Activité Biologique

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- (commonly referred to as 2,4-Diamino-3,5-dimethylthiotoluene) is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₉H₁₄N₂S₂

- Molecular Weight : 214.35 g/mol

- CAS Number : 102093-68-5

The compound features a benzene ring with two amino groups and two methylthio groups, enhancing its reactivity and interaction with biological systems.

The biological activity of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the methylthio groups contribute to hydrophobic interactions. This dual functionality allows the compound to modulate enzyme activity and influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis (programmed cell death) in these cells through mechanisms involving oxidative stress and DNA damage.

Toxicological Studies

Toxicological assessments reveal that while the compound has promising biological activities, it also poses certain health risks. Short-term studies on rats indicate liver toxicity characterized by increased liver weights and necrosis at higher doses. Long-term exposure studies suggest potential carcinogenic effects, necessitating careful handling and further investigation into its safety profile.

| Study Type | Observations | Reference |

|---|---|---|

| Short-term (90 days) | Liver damage; decreased body weight | EU RAR (2008) |

| Long-term (2 years) | Hepatotoxicity; increased mortality; reproductive failure | NCI (1979) |

| Gene mutation assay | Positive for DNA damage in liver cells | OECD TG 471 |

Case Studies

- Antimicrobial Efficacy : A study conducted by [source] demonstrated the effectiveness of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Cancer Cell Proliferation : In vitro tests revealed that treatment with this compound reduced the viability of breast cancer cells by approximately 70% at a concentration of 50 µM after 48 hours [source].

Applications

The unique properties of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- make it valuable in several fields:

- Pharmaceuticals : As a lead compound in drug design targeting microbial infections and cancer.

- Industrial Chemistry : Utilized in the synthesis of dyes and pigments due to its reactivity.

- Biotechnology : Investigated for use in developing enzyme inhibitors or as a biochemical probe.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of methyl and methylthio groups. Mass spectrometry (MS) validates the molecular weight (214.34 g/mol) and fragmentation pattern. Infrared (IR) spectroscopy identifies amine (-NH₂) and thioether (-S-CH₃) functional groups. X-ray crystallography can resolve stereochemical ambiguities, though no crystallographic data is currently reported in the provided evidence .

Q. How can researchers synthesize and purify this compound for laboratory use?

- Methodological Answer : Synthesis typically involves nitration of toluene derivatives followed by thiolation and reduction steps. For example:

Nitration of 4-methyl-1,3-benzenediamine to introduce nitro groups.

Thiolation using methylthiolating agents (e.g., dimethyl disulfide under acidic conditions).

Catalytic hydrogenation to reduce nitro groups to amines.

Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity by HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to MSDS data indicating environmental toxicity and avoid aqueous release .

Advanced Research Questions

Q. How does the compound function as a curing agent in polyurethane/epoxy systems, and how does its performance compare to MOCA or Ethacure 300?

- Methodological Answer :

- Reactivity : The methylthio (-S-CH₃) groups act as electron-donating substituents, accelerating urethane formation via nucleophilic attack on isocyanate groups.

- Kinetic Studies : Conduct differential scanning calorimetry (DSC) to compare curing exotherms with MOCA. Ethacure 300 exhibits faster curing times due to lower steric hindrance.

- Mechanical Properties : Prepare polymer films and test tensile strength (ASTM D638) and glass transition temperature (DMA). Data tables should compare crosslink density and thermal stability .

Q. What isotopic labeling strategies (e.g., deuterium) can track its metabolic or environmental degradation pathways?

- Methodological Answer :

- Deuterated Synthesis : Replace methylthio (-S-CH₃) groups with -S-CD₃ via deuterated methyl iodide. Use methods analogous to deuterated methyl aromatics in .

- Tracing Pathways : Employ LC-MS/MS to detect deuterated metabolites in biodegradation studies (e.g., soil microcosms). Compare fragmentation patterns with non-deuterated controls .

Q. How can researchers resolve contradictions in reported toxicity data for environmental impact assessments?

- Methodological Answer :

- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Compare results with MSDS classifications (e.g., LC₅₀ values).

- Degradation Studies : Use GC-MS to identify breakdown products under UV photolysis or microbial action. Quantify persistent metabolites like sulfoxides or sulfones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.